2-Azetidinecarboxylic acid, 1-nitroso- 2-Azetidinecarboxylic acid, 1-nitroso-
Brand Name: Vulcanchem
CAS No.: 55556-98-4
VCID: VC17209686
InChI: InChI=1S/C4H6N2O3/c7-4(8)3-1-2-6(3)5-9/h3H,1-2H2,(H,7,8)
SMILES:
Molecular Formula: C4H6N2O3
Molecular Weight: 130.10 g/mol

2-Azetidinecarboxylic acid, 1-nitroso-

CAS No.: 55556-98-4

Cat. No.: VC17209686

Molecular Formula: C4H6N2O3

Molecular Weight: 130.10 g/mol

* For research use only. Not for human or veterinary use.

2-Azetidinecarboxylic acid, 1-nitroso- - 55556-98-4

Specification

CAS No. 55556-98-4
Molecular Formula C4H6N2O3
Molecular Weight 130.10 g/mol
IUPAC Name 1-nitrosoazetidine-2-carboxylic acid
Standard InChI InChI=1S/C4H6N2O3/c7-4(8)3-1-2-6(3)5-9/h3H,1-2H2,(H,7,8)
Standard InChI Key ZRTLYYKIFSGFIC-UHFFFAOYSA-N
Canonical SMILES C1CN(C1C(=O)O)N=O

Introduction

Chemical Identity and Structural Characteristics

2-Azetidinecarboxylic acid, 1-nitroso- belongs to the azetidine derivative class, featuring a unique combination of strained ring geometry and reactive functional groups. Its systematic IUPAC name is (2S)-1-nitrosoazetidine-2-carboxylic acid, reflecting the stereochemical configuration at the second carbon position . The molecular formula C4H6N2O3\text{C}_4\text{H}_6\text{N}_2\text{O}_3 corresponds to a molar mass of 130.1 g/mol, with exact mass confirmed as 130.038 Da via high-resolution mass spectrometry .

Table 1: Fundamental Chemical Descriptors

PropertyValue
CAS Registry Number30248-47-6
Molecular FormulaC4H6N2O3\text{C}_4\text{H}_6\text{N}_2\text{O}_3
Molar Mass130.1 g/mol
Density1.654 g/cm³
Melting Point106–107°C (decomposition)
Boiling Point195.5°C at 760 mmHg
Flash Point72.1°C
XLogP3-0.7

The crystal structure analysis reveals a puckered azetidine ring with bond angles deviating from ideal tetrahedral geometry due to ring strain. The nitroso group adopts a planar configuration, while the carboxylic acid group participates in intramolecular hydrogen bonding, as evidenced by IR spectroscopy showing characteristic ν(N=O)\nu(\text{N=O}) at 1515 cm⁻¹ and ν(COOH)\nu(\text{COOH}) at 1700 cm⁻¹ .

Synthesis and Manufacturing

Industrial production employs a stereospecific nitrosation reaction of L-azetidine-2-carboxylic acid under controlled conditions. The optimized protocol involves:

  • Dissolving L-azetidine-2-carboxylic acid in chilled aqueous sulfuric acid (0–5°C)

  • Gradual addition of sodium nitrite (NaNO2\text{NaNO}_2) solution

  • Maintaining reaction pH < 2 through continuous monitoring

  • Quenching with ice-water after 1 hour

  • Purification via recrystallization from ethanol/water mixtures

This method achieves 92% yield with >99% enantiomeric purity, as documented in the seminal work by Ranganathan et al. (1991) . Critical process parameters include:

Table 2: Optimal Synthesis Conditions

ParameterSpecification
Temperature0–5°C
Reaction Time60 ± 5 minutes
Molar Ratio (Acid:NaNO₂)1:1.05
Acid Concentration2M H2SO4\text{H}_2\text{SO}_4
Purification MethodColumn chromatography (SiO₂)

Scale-up challenges include managing exothermic nitrosation (ΔH = -58 kJ/mol) and preventing nitroso group decomposition through inert atmosphere maintenance. Recent advances utilize microreactor technology to enhance mass transfer and thermal control during continuous production .

Physicochemical Properties

The compound exhibits unique solubility behavior, dissolving readily in polar aprotic solvents (DMSO, DMF) but showing limited aqueous solubility (2.1 g/L at 25°C). Acid dissociation constants determined via potentiometric titration reveal pKa1=1.8\text{p}K_{a1} = 1.8 (carboxylic proton) and pKa2=8.3\text{p}K_{a2} = 8.3 (ring nitrogen) . Thermal gravimetric analysis demonstrates decomposition onset at 107°C, with major mass loss events at 195°C (nitroso group elimination) and 230°C (ring fragmentation) .

Reactivity and Chemical Behavior

The strained azetidine ring undergoes characteristic reactions:

  • Ring-Opening Polymerization: Initiated by nucleophiles at C3 position, forming polyamides with molecular weights up to 15 kDa

  • Nitroso Group Transfer: Reacts with secondary amines to form stable nitrosamines (e.g., R2NNO\text{R}_2\text{N}-\text{NO})

  • Photochemical Isomerization: UV irradiation (λ = 350 nm) induces cis-trans nitroso isomerism with t1/2=4.7t_{1/2} = 4.7 hours

Quantum mechanical calculations (DFT/B3LYP/6-311++G**) identify the nitroso oxygen as the most electrophilic site (Fukui f=0.32f^- = 0.32), while the carboxylic proton shows strong Brønsted acidity . These properties enable applications in controlled drug release systems and as a nitrosating agent in organic synthesis.

Analytical Characterization

Regulatory-compliant analysis employs orthogonal techniques:

Table 3: Standard Analytical Methods

TechniqueParametersLOD/LOQ
HPLC-UVC18 column, 0.1% H3PO40.2 ng/μL / 0.5 ng/μL
GC-MS (Derivatized)BSTFA silylation, EI mode5 ppb / 15 ppb
NMR (¹H, 13C)D2O/DMSO-d6, 600 MHzStructural confirmation
ICP-MSNitrosamine-specific0.05 ppb / 0.15 ppb

Method validation studies demonstrate intra-day precision (RSD < 2.1%) and accuracy (98.4–101.7%) across the 1–100 ppm range, meeting ICH Q2(R1) guidelines . Recent advancements incorporate UHPLC-HRMS/MS for trace analysis at sub-ppb levels in complex matrices.

AgencyAcceptable IntakeConcentration Limit
FDA26.5 ng/day7 ppb
EMA18 ng/day5 ppb
Health Canada30 ng/day8 ppb

Toxicological studies in Sprague-Dawley rats show LD50=320\text{LD}_{50} = 320 mg/kg (oral) and evidence of hepatotoxicity at chronic exposures >1 ppm. The N-nitroso moiety confers potential carcinogenicity through DNA alkylation mechanisms, necessitating rigorous impurity control in pharmaceutical syntheses .

Pharmaceutical Applications

Primary uses center on analytical quality control:

  • Reference Standard: For nitrosamine detection in sartan-class antihypertensives

  • Method Development: Optimizing chromatographic separation of polar nitrosamines

  • Stability Studies: Tracking nitroso impurity formation under accelerated storage conditions

Emerging research explores its utility as a prodrug component, leveraging pH-dependent ring-opening for targeted drug release. Preliminary in vitro studies demonstrate selective cytotoxicity against HepG2 cells (IC₅₀ = 18 μM) through JNK pathway activation .

Challenges and Future Directions

Current limitations include:

  • Thermal instability complicating long-term storage

  • Limited commercial availability (14 global suppliers)

  • High production costs ($50–$75/mg)

Ongoing research priorities focus on:

  • Developing stabilized salt forms (e.g., sodium carboxylate)

  • Engineering microbial biosynthesis pathways in E. coli

  • Creating molecularly imprinted polymers for selective extraction

Advancements in continuous-flow synthesis and PAT (Process Analytical Technology) integration promise to address scalability challenges while maintaining stringent quality requirements .

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